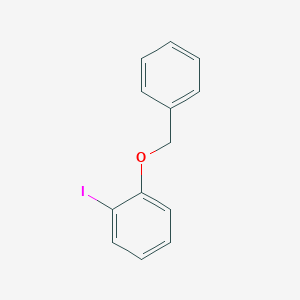
Ácido 2-amino-3-(6-hidroxi-1H-indol-3-il)propanoico
Descripción general
Descripción
2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an indole ring, which is a significant structural motif in many biologically active molecules. The compound is known for its role in various biological processes and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antioxidant.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid typically involves the hydroxylation of tryptophan. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated structures, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with various receptors and enzymes in the body. It can act as a neurotransmitter or modulator, influencing pathways involved in mood regulation, sleep, and cognitive functions. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its affinity for specific molecular targets .
Comparación Con Compuestos Similares
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
5-hydroxytryptophan: Another hydroxylated derivative of tryptophan, used as a dietary supplement for mood enhancement.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and clinical settings .
Propiedades
IUPAC Name |
2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXANGIZFHQQBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432537 | |
| Record name | 6-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18749-30-9 | |
| Record name | 6-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Resolution of the Optical Isomers of DL-Tryptophan, 5-Hydroxy-DL-tryptophan and 6-Hydroxy-DL-tryptophan by Paper and Thin-layer Chromatography"?
A1: The research paper focuses on developing and comparing methods to separate the optical isomers (enantiomers) of DL-Tryptophan, 5-Hydroxy-DL-tryptophan, and 6-Hydroxy-DL-tryptophan using paper and thin-layer chromatography []. The study aimed to find efficient ways to isolate the pure enantiomers of these compounds, which is crucial for various applications, including studying their individual biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

